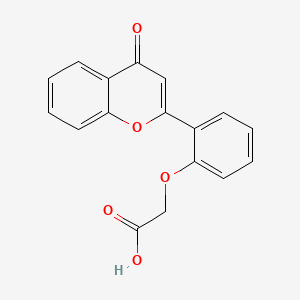![molecular formula C14H21N3O B12365801 N-[2,6-bis(trideuteriomethyl)phenyl]-2-piperazin-1-ylacetamide](/img/structure/B12365801.png)
N-[2,6-bis(trideuteriomethyl)phenyl]-2-piperazin-1-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2,6-bis(trideuteriomethyl)phenyl]-2-piperazin-1-ylacetamide is a synthetic compound characterized by the presence of deuterium atoms, which are isotopes of hydrogen. This compound is of interest in various scientific fields due to its unique isotopic labeling, which can be useful in tracing and studying biochemical pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,6-bis(trideuteriomethyl)phenyl]-2-piperazin-1-ylacetamide typically involves the introduction of deuterium atoms into the phenyl ring. This can be achieved through a series of deuteration reactions, where hydrogen atoms are replaced with deuterium. The process often starts with the preparation of a deuterated precursor, followed by a series of chemical reactions to introduce the piperazin-1-ylacetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes, utilizing specialized reactors and catalysts to ensure efficient and high-yield synthesis. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the incorporation of deuterium and the overall yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[2,6-bis(trideuteriomethyl)phenyl]-2-piperazin-1-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated oxides, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
N-[2,6-bis(trideuteriomethyl)phenyl]-2-piperazin-1-ylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the production of deuterated compounds for various applications, including pharmaceuticals and materials science.
Mecanismo De Acción
The mechanism of action of N-[2,6-bis(trideuteriomethyl)phenyl]-2-piperazin-1-ylacetamide involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its metabolic stability and interaction with enzymes, potentially leading to altered biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N-[2,6-bis(trideuteriomethyl)phenyl]-2-(ethylamino)acetamide: Another deuterated compound with similar structural features.
Lidocaine EP Impurity D-d6: A deuterated impurity of lidocaine with comparable isotopic labeling.
Uniqueness
N-[2,6-bis(trideuteriomethyl)phenyl]-2-piperazin-1-ylacetamide is unique due to its specific isotopic labeling and the presence of the piperazin-1-ylacetamide moiety. This combination of features makes it particularly useful in studies requiring precise tracing and analysis of biochemical pathways.
Propiedades
Fórmula molecular |
C14H21N3O |
|---|---|
Peso molecular |
253.37 g/mol |
Nombre IUPAC |
N-[2,6-bis(trideuteriomethyl)phenyl]-2-piperazin-1-ylacetamide |
InChI |
InChI=1S/C14H21N3O/c1-11-4-3-5-12(2)14(11)16-13(18)10-17-8-6-15-7-9-17/h3-5,15H,6-10H2,1-2H3,(H,16,18)/i1D3,2D3 |
Clave InChI |
NJKRFQIWDJSYOK-WFGJKAKNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])NC(=O)CN2CCNCC2 |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


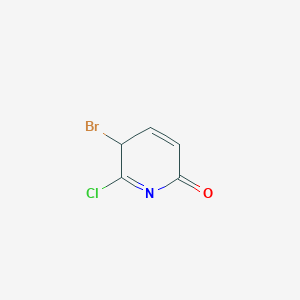
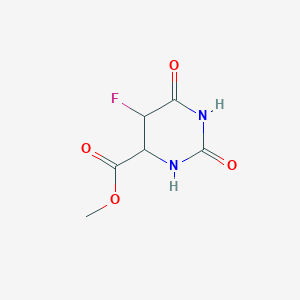
![[2-[[(5S,8S,10aR)-3-acetyl-8-[[(2S)-5-amino-1-[2-chloro-3-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutyl]phenoxy]-5-oxopentan-2-yl]carbamoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-5-yl]carbamoyl]-1H-indole-5-carbonyl]phosphonic acid;azane](/img/structure/B12365724.png)
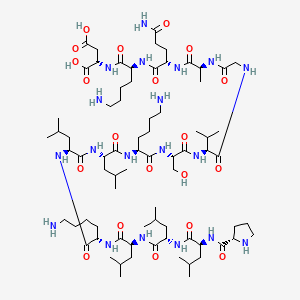
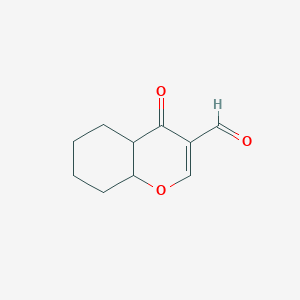
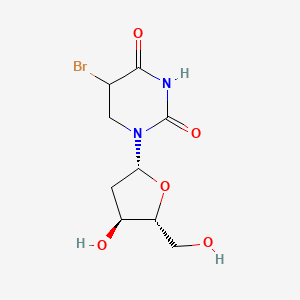
![disodium;3-[[N-ethyl-4-[[4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]anilino]methyl]benzenesulfonate](/img/structure/B12365744.png)
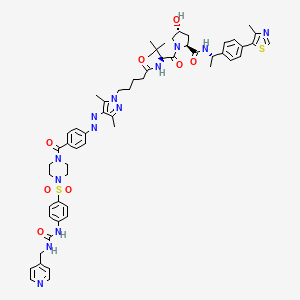
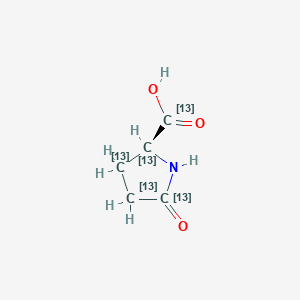

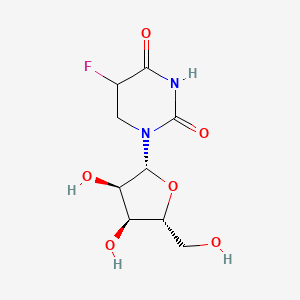
![methyl (1S,2R,18R,19R,22R,34S,37R,40R,52S)-22-amino-2-[(2S,4R,5R)-4-amino-5-hydroxyoxan-2-yl]oxy-64-[(2S,3R,4S,5S,6R)-3-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate;sulfuric acid](/img/structure/B12365770.png)
![(2R)-N-[(4S)-2-[3-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(4-benzylpiperidin-1-yl)-1-oxopentan-2-yl]amino]-3-oxopropyl]-3-oxo-4,5-dihydro-1H-2-benzazepin-4-yl]-5-(diaminomethylideneamino)-2-[[(2S)-2-(diaminomethylideneamino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]pentanamide](/img/structure/B12365774.png)
